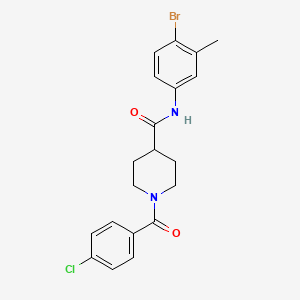![molecular formula C25H20Cl2O3 B11155853 3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155853.png)
3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dichlorobenzyl ether moiety, and a chromen-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dichlorobenzyl Ether Moiety: The final step involves the etherification of the chromen-2-one core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorobenzyl positions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzyl or dichlorobenzyl derivatives.
Aplicaciones Científicas De Investigación
3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.
Modulation of Signaling Pathways: It can modulate signaling pathways, affecting cell proliferation, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-[(2-oxo-2-phenylethoxy)]-2H-chromen-2-one
- 3-benzyl-7-[(2-(4-fluorophenyl)-2-oxoethoxy)]-4,8-dimethyl-2H-chromen-2-one
Uniqueness
3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is unique due to the presence of the dichlorobenzyl ether moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C25H20Cl2O3 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
3-benzyl-7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H20Cl2O3/c1-15-20-10-11-23(29-14-18-8-9-19(26)13-22(18)27)16(2)24(20)30-25(28)21(15)12-17-6-4-3-5-7-17/h3-11,13H,12,14H2,1-2H3 |
Clave InChI |
XAKQBWSULMPPJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate](/img/structure/B11155773.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155774.png)
![(2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11155780.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B11155797.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11155807.png)
![Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11155821.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155827.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-methionine](/img/structure/B11155829.png)
![N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B11155835.png)
![(1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione](/img/structure/B11155839.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)
![6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11155844.png)

![ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155855.png)
